Disodium pamoate monohydrate

Pharmaceutical Formulation Bioavailability Enhancement Salt Formation

Researchers formulating long-acting injectables face solubility variability from undefined hydrate states. Disodium pamoate monohydrate (CAS 71607-30-2) eliminates this uncertainty: • Defined 3.0-5.5% w/w water content ensures accurate stoichiometric control for reproducible pamoate salt formation. • High aqueous solubility (>43 g/L) enables use as a soluble GPR35 agonist source (EC50 79 nM) or in situ counterion generation. • >98% purity minimizes off-target effects in cell-based assays (β-arrestin2, ERK1/2).

Molecular Formula C23H16Na2O7
Molecular Weight 450.3 g/mol
CAS No. 71607-30-2
Cat. No. B1493897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium pamoate monohydrate
CAS71607-30-2
Molecular FormulaC23H16Na2O7
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]
InChIInChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2
InChIKeyDNQSGXVJKQBSMT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Pamoate Monohydrate Overview


Disodium pamoate monohydrate (CAS 71607-30-2), also referred to as embonic acid disodium salt monohydrate, is a hydrate-stabilized, crystalline disodium salt of pamoic acid [1]. It is characterized by a defined stoichiometric water content (typically 3.0–5.5% w/w) and a molecular weight of 450.36 g/mol, which distinguishes it from the anhydrous form (432.33 g/mol) . This compound is used as a pharmaceutical counterion and a research tool. As an excipient, it forms sparingly soluble pamoate salts with basic drugs, a property leveraged in long-acting depot formulations [2]. As a pharmacological tool, its parent acid, pamoic acid, acts as a potent GPR35 agonist, with the disodium salt providing a more soluble form for in vitro studies . The monohydrate form ensures precise hydration control, which is critical for reproducible formulation and analytical procedures.

Disodium Pamoate Monohydrate vs. Generic Salts


Substituting a generic 'pamoate' salt for disodium pamoate monohydrate (CAS 71607-30-2) introduces significant physicochemical and functional uncertainty, rendering it an unsuitable substitute without rigorous requalification. The monohydrate designation is not a trivial detail; it specifies a precise stoichiometric water content (3.0-5.5% w/w) , which is critical for accurate formulation weighing, stability, and preventing crystal form conversion to the anhydrous salt (CAS 6640-22-8) during storage. This hydration state directly impacts dissolution kinetics and powder handling. Furthermore, the disodium salt's dramatically higher aqueous solubility compared to the free acid is the foundation of its utility as a soluble GPR35 agonist source and an intermediate for in situ pamoate salt formation. Procuring an undefined 'pamoate salt' risks receiving a mixture with an unreliable hydration state, an inferior purity profile, or the intrinsically different solubility of pamoic acid, thereby compromising experimental reproducibility and formulation performance.

Disodium Pamoate Monohydrate Evidence


Aqueous Solubility vs. Pamoic Acid

Conversion of pamoic acid to its disodium salt increases aqueous solubility by approximately 1250-fold . The disodium pamoate salt (anhydrous basis) exhibits a water solubility of 43 g/L at 20°C . This is a fundamental prerequisite for using the compound as a soluble source of the pamoate ion in aqueous formulations or for in vitro assays, whereas the free acid is practically insoluble.

Pharmaceutical Formulation Bioavailability Enhancement Salt Formation

Hydrate Form Stability and Purity

The monohydrate form (CAS 71607-30-2) is specified to contain 3.0-5.5% water, and is available at >98.0% purity by HPLC . This precise water content and high purity contrast with the undefined hydration state of a generic 'disodium pamoate' (CAS 6640-22-8). The defined water content is critical for accurate stoichiometry in salt formation reactions and for maintaining the correct crystal form during storage.

Analytical Chemistry Pharmaceutical Quality Control Stability Studies

GPR35 Agonist Activity

Disodium pamoate (anhydrous basis) is a potent agonist of the orphan GPR35 receptor, exhibiting an EC50 of 79 nM for GPR35 activation and 22 nM and 65 nM for inducing GPR35 internalization and activating ERK1/2, respectively . These defined, nanomolar potencies enable its use as a pharmacological tool and positive control in GPR35-related research, distinguishing it from other pamoate derivatives with potentially different activity profiles.

GPCR Pharmacology Drug Discovery Immunology

Disodium Pamoate Monohydrate Applications


Long-Acting Injectable Depots

Disodium pamoate monohydrate serves as a critical starting material for generating pamoate salts of basic drug compounds. The conversion of a highly soluble hydrochloride or free base to an extremely insoluble pamoate salt, exemplified by the 233-fold decrease in solubility observed for lurasidone pamoate compared to its hydrochloride , is the mechanistic basis for achieving the slow dissolution required for a therapeutically effective LAI depot. The monohydrate's defined water content ensures accurate stoichiometric control during salt formation in aqueous or aqueous-organic reaction media, directly impacting the reproducibility of the final drug product's particle size distribution and release profile.

GPR35 Research and Assay Development

In drug discovery research focused on the orphan receptor GPR35, which is implicated in inflammation, pain, and cancer, disodium pamoate monohydrate is used as a soluble source of the potent GPR35 agonist, pamoic acid. Its defined nanomolar potencies (EC50 = 79 nM for GPR35 activation, 22 nM for internalization, and 65 nM for ERK1/2 activation) make it a valuable reference standard and positive control for cell-based assays, including internalization assays, ERK1/2 phosphorylation Western blots, and β-arrestin2 recruitment assays. The high purity (>98%) minimizes off-target effects, ensuring assay signal is attributable to GPR35 agonism.

Aqueous-Based Salt Synthesis

The high aqueous solubility of disodium pamoate monohydrate (43 g/L for the anhydrous salt equivalent) enables its use as a water-soluble source of the pamoate counterion. This property is exploited in methods where pamoic acid is generated in situ by acidifying an aqueous solution of the disodium salt with acetic acid, allowing for its reaction with an amine-containing drug substance in the presence of the acid [1]. This approach is advantageous when the free acid's low solubility would otherwise hinder reaction kinetics or lead to undesirable precipitation.

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